molecular formula C17H25N3O3 B2612532 2,4-dimethyl-6-{[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2034472-99-4

2,4-dimethyl-6-{[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2612532
CAS No.: 2034472-99-4
M. Wt: 319.405
InChI Key: TXEGWIUZWLULJB-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-{[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA. This specific compound features a pyrimidine ring substituted with dimethyl groups and an oxane-carbonyl-piperidinyl-oxy moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-{[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidinyl-oxy moiety, followed by its attachment to the pyrimidine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further use or research.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-{[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives.

Scientific Research Applications

2,4-dimethyl-6-{[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-{[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

  • 2,4-dimethyl-6-{[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}pyridine
  • 2,4-dimethyl-6-{[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}pyrazine
  • 2,4-dimethyl-6-{[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}pyridazine

Uniqueness

What sets 2,4-dimethyl-6-{[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine apart from these similar compounds is its specific substitution pattern and the presence of the oxane-carbonyl-piperidinyl-oxy moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other compounds might not be as effective.

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12-11-16(19-13(2)18-12)23-15-3-7-20(8-4-15)17(21)14-5-9-22-10-6-14/h11,14-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEGWIUZWLULJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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